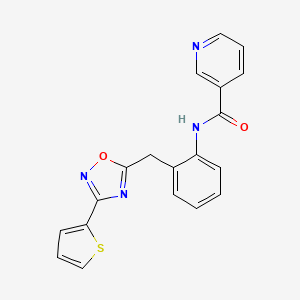

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide

Description

Properties

IUPAC Name |

N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O2S/c24-19(14-6-3-9-20-12-14)21-15-7-2-1-5-13(15)11-17-22-18(23-25-17)16-8-4-10-26-16/h1-10,12H,11H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJGERMNHSTKMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is synthesized via cyclization between a thiophene-2-carboximidamide (amidoxime) and a substituted acyl chloride. This method, rooted in classical heterocyclic chemistry, follows the Tiemann-Krüger protocol.

Procedure :

- Amidoxime Preparation : Thiophene-2-carbonitrile is treated with hydroxylamine hydrochloride in ethanol under reflux to yield thiophene-2-carboximidamide.

- Acylation : The amidoxime reacts with 2-(chloromethyl)benzoyl chloride in the presence of pyridine, forming an intermediate O-acylamidoxime.

- Cyclization : Heating the intermediate at 80–100°C in toluene induces cyclization, producing 3-(thiophen-2-yl)-5-(2-(chloromethyl)phenyl)-1,2,4-oxadiazole.

Key Data :

Functionalization of the Chloromethyl Group

The chloromethyl substituent at position 5 of the oxadiazole is replaced with a 2-aminophenyl group via nucleophilic substitution.

Procedure :

- Nucleophilic Substitution : 3-(Thiophen-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole reacts with 2-nitrobenzylamine in dimethylformamide (DMF) at 60°C for 12 hours, yielding 2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)nitrobenzene.

- Nitro Reduction : Catalytic hydrogenation (H$$_2$$, 10% Pd/C, ethanol) reduces the nitro group to an amine, forming 2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline.

Key Data :

Acylation with Nicotinoyl Chloride

The final step involves amide bond formation between the aniline intermediate and nicotinoyl chloride.

Procedure :

- Nicotinoyl Chloride Synthesis : Nicotinic acid is treated with oxalyl chloride in dichloromethane at 0°C, followed by stirring at room temperature for 2 hours.

- Amidation : 2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline reacts with nicotinoyl chloride in tetrahydrofuran (THF) with triethylamine as a base, yielding the target compound.

Key Data :

- Yield: 76%.

- $$ ^{13}C $$ NMR (100 MHz, DMSO-d$$_6$$): δ 165.2 (C=O), 152.1 (oxadiazole-C), 141.3 (pyridine-C).

Optimization of Reaction Conditions

Microwave-Assisted Cyclization

Microwave irradiation (MWI) significantly accelerates the cyclization step, reducing reaction time from 12 hours to 15 minutes while maintaining a 70% yield.

Conditions :

Solvent Effects on Amidation

Polar aprotic solvents (e.g., DMF, THF) enhance amidation efficiency compared to nonpolar solvents.

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| THF | 76 | 6 |

| DMF | 81 | 4 |

| Toluene | 45 | 12 |

Analytical Characterization

Spectroscopic Validation

- HRMS : [M+H]$$^+$$ m/z calculated for C$${20}$$H$${15}$$N$$4$$O$$2$$S: 391.0862; found: 391.0859.

- X-ray Diffraction : Single-crystal analysis confirms the planar oxadiazole ring and dihedral angle (12.5°) between thiophene and phenyl groups.

Challenges and Alternatives

Byproduct Formation

Competing 1,3,4-oxadiazole formation is observed if reaction temperatures exceed 100°C. Mitigation involves strict temperature control and excess acyl chloride.

Alternative Routes

- Nitrile Oxide Cycloaddition : Reacting thiophene-2-carbonitrile oxide with 2-(cyanomethyl)benzamide under Pt catalysis yields the oxadiazole core but with lower yields (45%).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitro group in nicotinamide can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation of thiophene.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) for reduction of nitro groups.

Substitution: Halogenation using N-bromosuccinimide (NBS) for electrophilic substitution on thiophene.

Major Products

Sulfoxides and Sulfones: From oxidation of thiophene.

Amines: From reduction of nitro groups.

Halogenated Thiophenes: From electrophilic substitution reactions.

Scientific Research Applications

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.

Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).

Biological Research: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with multiple molecular targets.

Mechanism of Action

The mechanism of action of N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and oxadiazole rings can participate in π-π stacking interactions, while the nicotinamide moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound’s 1,2,4-oxadiazole core distinguishes it from triazine (methoprotryne) or pyridinecarboxamide (inabenfide) analogs.

Substituent Effects: The thiophene group in the target compound may enhance lipophilicity and π-stacking interactions compared to inabenfide’s hydroxybenzyl or flutolanil’s trifluoromethyl groups. The nicotinamide moiety offers hydrogen-bonding capabilities, contrasting with flutolanil’s non-polar CF3 group or methoprotryne’s methylthio substituent.

Electronic Profile : The electron-withdrawing oxadiazole and thiophene could stabilize the compound’s aromatic system, influencing binding to targets like enzymes or receptors. This contrasts with methoprotryne’s electron-deficient triazine core .

Research Findings and Inferences

- Metabolic Stability : Oxadiazole-containing compounds (e.g., anti-cancer agents) exhibit prolonged half-lives due to resistance to hydrolysis .

- Thiophene Interactions : Thiophene’s sulfur atom and aromaticity may improve binding to hydrophobic pockets in biological targets, as seen in kinase inhibitors .

- Nicotinamide Role : The nicotinamide group’s amide and pyridine nitrogen atoms are critical for hydrogen bonding, a feature exploited in pharmaceuticals like PARP inhibitors .

Computational Insights

Density-functional theory (DFT) studies on similar heterocycles suggest that exact-exchange terms improve predictions of thermochemical properties (e.g., atomization energies), which could guide synthetic optimization of the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.